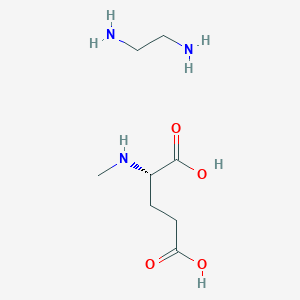
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be achieved through a series of chemical reactions. One common method involves the reaction of ethane-1,2-diamine with (2S)-2-(methylamino)pentanedioic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be compared with other similar compounds, such as:
Ethylenediamine: A simple diamine with two amine groups attached to an ethane backbone.
L-methionine: An essential amino acid with a similar structure to (2S)-2-(methylamino)pentanedioic acid.
Diethylenetriamine: A triamine with three amine groups attached to an ethane backbone.
The uniqueness of this compound lies in its combination of both ethane-1,2-diamine and (2S)-2-(methylamino)pentanedioic acid, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H19N3O4 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4.C2H8N2/c1-7-4(6(10)11)2-3-5(8)9;3-1-2-4/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1-4H2/t4-;/m0./s1 |
Clave InChI |
JSUPQUWJGIELLP-WCCKRBBISA-N |
SMILES isomérico |
CN[C@@H](CCC(=O)O)C(=O)O.C(CN)N |
SMILES canónico |
CNC(CCC(=O)O)C(=O)O.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)


![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)


![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)


